Silicic acid, sodium salt, commonly known as sodium silicate, is an inorganic compound with the chemical formula . It is recognized for its diverse applications in various industries due to its unique chemical properties. The compound is classified under several categories based on its concentration and molar ratio of silicon dioxide to sodium oxide, which can vary significantly. The primary uses of silicic acid, sodium salt include its role in industrial cleaning, as a cement additive, and in water treatment processes.
The compound is identified by the CAS number 1344-09-8 and is classified as a hazardous substance, particularly in concentrated forms. According to Health Canada, it falls under several hazard categories, including acute toxicity and serious eye damage, depending on its molar ratio and concentration . The classification can vary from Category 1 for serious eye damage at higher concentrations to Category 2 for eye irritation at lower concentrations .
Silicic acid, sodium salt can be synthesized through several methods:
The synthesis requires careful control of pH and temperature to ensure optimal yield and purity. The reactions generally occur at room temperature under neutral to slightly acidic conditions.
The molecular structure of silicic acid, sodium salt can be represented as or . The compound exhibits a polymeric anion structure where silicon atoms are tetrahedrally coordinated by oxygen atoms. The degree of polymerization influences its physical properties and reactivity.
Silicic acid, sodium salt participates in various chemical reactions:
Common reagents used in these reactions include hydrochloric acid and sulfuric acid for synthesis, while sodium hydroxide is used for neutralization. These reactions typically occur under controlled conditions to optimize yield and minimize by-products .
The mechanism of action of silicic acid, sodium salt primarily involves the formation of silicate structures through polymerization and condensation reactions. These processes are facilitated by water and various reagents, leading to the development of silicon-based materials. The interactions between silicon-oxygen bonds are crucial in determining the stability and reactivity of the compound .
Silicic acid, sodium salt has numerous scientific uses across various fields:
The chemistry of soluble silicates traces back to accidental discoveries in antiquity. Roman naturalist Pliny the Elder documented Phoenician mariners around 50–70 CE who, while cooking on sandy shores stabilized with natron (sodium carbonate), observed the formation of a "strange translucent liquid" – an early encounter with waterglass [4] [8]. Systematic study began in 1640 when Jan Baptist van Helmont documented soluble silicate formation from sand and alkali fusion, followed by Johann Glauber's 1646 synthesis of liquor silicum (potassium silicate) by fusing sand with potassium carbonate [2] [5]. The pivotal advancement came in 1818 when German chemist Johann Nepomuk von Fuchs methodically produced stable, hydrous sodium silicate solutions, coining the term "waterglass" [4] [8]. This enabled industrial scaling, with the first factories emerging in the 1850s. Early applications exploited the adhesive and binding properties of sodium silicates in cardboard manufacturing (1870s), foundry molds (using CO₂ curing), and as anti-corrosion coatings [2] [5] [8]. The development of autoclave-based hydrothermal synthesis (wet process) and high-temperature furnace methods (dry process, >1150°C) allowed tailored SiO₂:Na₂O ratios (1:2 to 3.75:1), critical for optimizing properties like viscosity and reactivity [5] [9]:
$$\ce{2NaOH + SiO2 -> Na2O·SiO2 + H2O \quad (wet~method)}$$$$\ce{Na2CO3 + nSiO2 -> Na2O·nSiO2 + CO2 \quad (dry~method)}$$
Table 1: Key Historical Developments in Sodium Silicate Chemistry
Period | Key Figure/Event | Contribution | Industrial Impact |
---|---|---|---|
Antiquity | Phoenician mariners | Accidental production via sand-natron fusion under fire | Precursor to synthetic methods |
1640–1646 | Van Helmont, Glauber | Deliberate synthesis of soluble potassium silicates ("liquor silicum") | Foundation for systematic experimentation |
1818 | Johann Nepomuk von Fuchs | Methodical production of stable sodium silicate solutions; coined "waterglass" | Enabled industrial-scale production (mid-1800s) |
Late 1800s | Industrial adoption | Wet and dry process optimization; CO₂ curing in foundries | Cardboard cement, refractory binders, adhesives |
Disilicic acid ($\ce{H2Si2O5}$), formed via dimerization of orthosilicic acid ($\ce{H4SiO4}$), gained prominence as its sodium salts ($\ce{Na2Si2O5}$) demonstrated unique reactivity in advanced materials. The condensation dynamics of silicic acids—where monomers link via Si-O-Si bonds—enable controlled polymerization:$$\ce{2Si(OH)4 <=> (HO)3Si-O-Si(OH)3 + H2O}$$Sodium disilicate ($\ce{Na2Si2O5}$), derived from $\ce{H2Si2O5}$, exhibits enhanced functionality due to its branched oligomeric structure and high density of silanol ($\ce{Si-OH}$) groups [3] [8]. In environmental remediation, in-situ encapsulation of iron hydroxyphosphate with silicic acid yields $\ce{Si(OH)4@FPOH}$ – a nanocomposite where the disilicate-derived gel matrix regulates phosphate release. This material achieves >95% adsorption efficiency for $\ce{Cd^{2+}}$, $\ce{Pb^{2+}}$, $\ce{Cu^{2+}}$, and $\ce{Zn^{2+}}$ ions via synergistic mechanisms:
In geopolymer synthesis, sodium disilicate acts as an alkaline activator due to its optimal $\ce{SiO2/Na2O}$ molar ratio (~2.0), which balances dissolution and polycondensation rates. Its oligomeric silicate anions (e.g., $\ce{Si2O5^{2-}}$) cross-link with aluminate species, forming $\ce{(-Si-O-Al-O-)}$ networks with superior mechanical strength versus monomeric silicates [8].
Traditional models depicted silicate glasses as homogeneous continuous random networks (CRN). This was challenged by Greaves' Modified Random Network (MRN) model, which proposed a dual structure:
For sodium disilicates ($\ce{Na2Si2O5}$), the $\ce{Si2O5^{2-}}$ units create NBO-rich zones where alkali ions cluster. At ~33 mol% $\ce{Na2O}$ (disilicate stoichiometry), these clusters percolate into continuous channels (~1 nm diameter) with fractal dimensionality (D ≈ 1.5–2.0), facilitating ion transport [7] [10]. The Configuron Percolation Theory (CPT) further refined this by treating glass dissolution as a bond-breaking process. In gels formed from sodium disilicate corrosion, reorganization dynamics dominate passivation:
This differential mobility densifies the gel, reducing water diffusivity to ~10⁻²¹ m²/s and creating a transport barrier. Molecular dynamics confirm that water in <1 nm pores exhibits confined diffusion, where H-bonding to pore walls reduces mobility by 10× versus bulk water [10].
Table 2: Structural Characteristics of Sodium Disilicate in Network Models
Model | Key Principle | Role of $\ce{Na2Si2O5}$/Disilicate Units | Experimental Validation |
---|---|---|---|
CRN (Classical) | Homogeneous Si-O network; modifiers randomly placed | Incompatible – depolymerization creates NBO clusters | NMR/Raman show Q³ discontinuity at high $\ce{Na2O}$ |
MRN (Greaves) | Dual covalent/ionic sub-lattices | NBO-rich ionic channels percolate at ~33 mol% $\ce{Na2O}$ | ToF-SIMS ion mapping; mixed alkali effect studies |
CPT (Percolation) | Viscosity governed by broken bond percolation | Low activation energy for configuron (broken Si-O) motion | Viscosity drops at $\ce{Na2O}$ > 25 mol% |
The recognition that sodium disilicates drive nano-segregation and percolation thresholds revolutionized the design of functional silicate materials, from ion-exchange membranes to bioactive glasses.
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